molecular formula C13H22ClN B1432884 1-(p-Tolyl)hexan-1-amine hydrochloride CAS No. 1864057-05-5

1-(p-Tolyl)hexan-1-amine hydrochloride

Cat. No.: B1432884
CAS No.: 1864057-05-5
M. Wt: 227.77 g/mol
InChI Key: UKPJCVAYURWQFV-UHFFFAOYSA-N
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Description

1-(p-Tolyl)hexan-1-amine hydrochloride is a secondary amine hydrochloride salt featuring a hexyl chain and a para-methylphenyl (p-tolyl) group. This compound is of interest in medicinal chemistry due to its structural similarity to psychoactive substances and monoamine transporter modulators . Below, we compare its properties with structurally related compounds.

Properties

CAS No.

1864057-05-5

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

1-(4-methylphenyl)hexan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12;/h7-10,13H,3-6,14H2,1-2H3;1H

InChI Key

UKPJCVAYURWQFV-UHFFFAOYSA-N

SMILES

CCCCCC(C1=CC=C(C=C1)C)N.Cl

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)C)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

a. Shorter Alkyl Chains

  • (S)-1-(p-Tolyl)butan-1-amine hydrochloride (): Molecular Weight: 199.72 g/mol Structure: Features a butyl chain (C4) instead of hexyl (C6). Properties: Increased hydrophilicity compared to the hexyl analog.
  • S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine hydrochloride (4S) (): Molecular Weight: Not explicitly stated, but estimated ~255 g/mol. Melting Point: 203–204°C Key Difference: A branched propan-2-amine chain with an ethyl substituent on the nitrogen. This branching may enhance steric hindrance, influencing interactions with biological targets .

b. Longer Alkyl Chains

  • N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine (39) (): Structure: Hexyl chain with a methoxy-substituted aromatic ring.

Substituent Effects on the Aromatic Ring

a. Fluorophenyl Analogs

  • 1-(2-Fluorophenyl)hexan-1-amine hydrochloride ():
    • Molecular Weight : 231.74 g/mol
    • Key Difference : Fluorine substitution at the ortho position introduces strong electronegativity, which may enhance metabolic stability and receptor selectivity compared to the p-tolyl group .

b. Pyridinyl Derivatives

  • 1-(Pyridin-3-yl)hexan-1-amine hydrochloride (): Structure: Replaces the p-tolyl group with a pyridine ring.

Stereochemical Variations

  • (S)-1-(p-Tolyl)butan-1-amine hydrochloride ():
    • Configuration : The (S)-enantiomer shows stereospecific interactions with biological targets, which could lead to differences in efficacy or toxicity compared to racemic mixtures .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature Reference
S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine (4S) ~255 203–204 Branched C3 chain, N-ethyl
1-(2-Fluorophenyl)hexan-1-amine HCl 231.74 N/A Ortho-fluorine substituent
(S)-1-(p-Tolyl)butan-1-amine HCl 199.72 N/A (S)-configuration, C4 chain
N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine ~263 N/A Methoxy-substituted aryl group

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